Apitolisib (GDC-0980) is a potent, orally bioavailable, small molecule inhibitor of class I phosphatidylinositol 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR) kinases. [] It acts as a dual inhibitor, targeting both PI3K and mTOR signaling pathways, which are frequently dysregulated in various cancers. [, , , ] Apitolisib's primary role in scientific research is as a tool to investigate these pathways and their roles in tumor development, progression, and potential therapeutic targeting.
Apitolisib exhibits its anticancer activity by simultaneously inhibiting both PI3K and mTOR. [, , , ] It blocks all class I PI3K isoforms (α, β, γ, and δ) and both mTOR complexes (mTORC1 and mTORC2). [] This dual inhibition disrupts downstream signaling pathways involved in cell growth, proliferation, survival, and angiogenesis, ultimately leading to tumor cell death or growth arrest. [, , ]
While specific physical and chemical properties are not extensively discussed, one study mentions that Apitolisib demonstrates dose-proportional pharmacokinetics when administered orally. [] Additional research into chemical databases or publications would be necessary for a detailed analysis of its properties.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6